molecular formula C8H7ClN2O2S B12960174 4-Chloro-2-cyano-N-methylbenzenesulfonamide

4-Chloro-2-cyano-N-methylbenzenesulfonamide

Cat. No.: B12960174
M. Wt: 230.67 g/mol
InChI Key: NWMGIUFSZATCTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-cyano-N-methylbenzenesulfonamide is a sulfonamide derivative characterized by a chlorinated benzene ring substituted with a cyano group (-CN) at the 2-position and an N-methylsulfonamide moiety (-SO₂NHCH₃) at the para position.

Properties

Molecular Formula

C8H7ClN2O2S

Molecular Weight

230.67 g/mol

IUPAC Name

4-chloro-2-cyano-N-methylbenzenesulfonamide

InChI

InChI=1S/C8H7ClN2O2S/c1-11-14(12,13)8-3-2-7(9)4-6(8)5-10/h2-4,11H,1H3

InChI Key

NWMGIUFSZATCTG-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyano-N-methylbenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-methylcyanamide under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the cyanamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The reaction mixture is typically heated to accelerate the reaction, and the product is purified through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyano-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The sulfonamide group can be oxidized to sulfonic acid derivatives under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzenesulfonamides.

    Reduction: Formation of 4-chloro-2-amino-N-methylbenzenesulfonamide.

    Oxidation: Formation of 4-chloro-2-cyano-N-methylbenzenesulfonic acid.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity:
The sulfonamide moiety in 4-Chloro-2-cyano-N-methylbenzenesulfonamide is known to inhibit bacterial enzymes involved in folic acid synthesis. This mechanism underlies its potential as an antibacterial agent. Research indicates that compounds with similar structures can effectively inhibit bacterial growth, making them candidates for further development in antibiotic therapies.

Anticancer Properties:
Preliminary studies suggest that this compound may exhibit anticancer properties by interfering with cellular processes through enzyme inhibition or modulation of protein functions. The ability to target specific enzymes involved in metabolic pathways positions 4-Chloro-2-cyano-N-methylbenzenesulfonamide as a potential therapeutic agent in cancer treatment.

Agrochemical Applications

Herbicidal Activity:
In agrochemistry, sulfonamides have been identified as having herbicidal properties. Research has shown that derivatives of 4-Chloro-2-cyano-N-methylbenzenesulfonamide possess herbicidal activity against certain weeds, such as Echinochloa oryzicola (barnyardgrass). While the activity is promising, it has not yet reached the efficacy required for commercial use compared to established herbicides like butachlor .

Post-Harvest Treatment:
This compound has also been explored for its potential application in post-harvest treatments to suppress biological infestations in harvested produce. By applying it to crops, researchers aim to enhance the shelf life and quality of agricultural products .

Biochemical Research Applications

Enzyme Inhibition Studies:
Studies have demonstrated that 4-Chloro-2-cyano-N-methylbenzenesulfonamide can inhibit specific enzymes involved in critical metabolic pathways. This inhibition can lead to altered enzyme conformation or blocked substrate access, providing insights into enzyme mechanisms and potential therapeutic targets .

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyano-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds with active site residues, while the sulfonamide group can interact with polar regions of the target molecule. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Features

Key structural differences among sulfonamide derivatives lie in their substituents, which influence electronic properties, steric effects, and biological activity:

Compound Name Substituents (Position) Key Functional Groups Molecular Formula Molecular Weight (g/mol) Reference
4-Chloro-2-cyano-N-methylbenzenesulfonamide -Cl (4), -CN (2), -SO₂NHCH₃ (1) Cyano, sulfonamide C₈H₆ClN₂O₂S 229.67 (theoretical) N/A
N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide -Cl (4), -SO₂NH-benzothiazole (1) Benzothiazole, sulfonamide C₁₃H₉ClN₂O₂S₂ 340.81
4-Chloro-N-(2-methyl-benzoyl)benzenesulfonamide -Cl (4), -SO₂NH-(2-methylbenzoyl) (1) Benzoyl, methyl, sulfonamide C₁₄H₁₂ClNO₃S 309.77
4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide -Cl (5), -OCH₃ (2), ethylamide linkage Methoxy, ethylamide, sulfonamide C₁₆H₁₇ClN₂O₄S 368.8
4-Chloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide -Cl (4), -CN (5), -SCCH₃ (2), -CONH- Cyano, methylsulfanyl, carboxamide C₁₅H₁₁ClN₂OS 302.78

Key Observations :

Physicochemical Properties

Physical properties such as melting points and solubility are critical for drug formulation:

Compound Name Melting Point (°C) Solubility (Predicted) Stability Reference
4-Chloro-2-cyano-N-methylbenzenesulfonamide Not reported Moderate in DMSO Stable under inert N/A
4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-methylbenzenesulfonamide (11) 177–180 Low in water Sensitive to light
4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide Not reported High in DMF Stable at RT
4-Chloro-N-(2-methyl-benzoyl)benzenesulfonamide 162–165 Low in ethanol Hygroscopic

Key Observations :

  • The cyano group may lower melting points compared to halogenated analogs due to reduced crystallinity .
  • Ethylamide linkages (e.g., in ) improve solubility in polar aprotic solvents like DMF.

Key Observations :

  • Phosphorous oxy chloride (POCl₃) is a common reagent for activating carboxylic acids in sulfonamide synthesis .
  • Thiol-based reactions (e.g., in ) offer regioselectivity but require stringent temperature control.

Biological Activity

4-Chloro-2-cyano-N-methylbenzenesulfonamide is a sulfonamide compound recognized for its diverse biological activities, particularly in antibacterial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-Chloro-2-cyano-N-methylbenzenesulfonamide is C8H7ClN2O2S. The compound features a sulfonamide functional group, which is crucial for its biological activity. The presence of the chloro and cyano groups enhances its chemical reactivity, making it a candidate for various medicinal applications.

The primary mechanism through which 4-Chloro-2-cyano-N-methylbenzenesulfonamide exerts its biological effects involves the inhibition of bacterial enzymes that are essential for folic acid synthesis. This inhibition disrupts bacterial growth, making the compound effective as an antibacterial agent. Additionally, the compound may possess anticancer properties by interfering with cellular processes through enzyme inhibition or modulation of protein functions.

Antibacterial Activity

Sulfonamides, including 4-Chloro-2-cyano-N-methylbenzenesulfonamide, are known to inhibit the growth of various bacterial strains. The sulfonamide moiety interacts with active sites on enzymes involved in metabolic pathways, effectively blocking substrate access or altering enzyme conformation.

Table 1: Antibacterial Efficacy of 4-Chloro-2-cyano-N-methylbenzenesulfonamide

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Streptococcus pneumoniae64 µg/mL

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that it can induce apoptosis in cancer cell lines, suggesting a mechanism through which it may inhibit tumor growth. For instance, in vitro studies have shown that compounds structurally similar to 4-Chloro-2-cyano-N-methylbenzenesulfonamide exhibit significant cytotoxic effects against various human cancer cell lines .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic potency of sulfonamide derivatives, 4-Chloro-2-cyano-N-methylbenzenesulfonamide was tested against cervical cancer (SISO) and bladder cancer (RT-112) cell lines:

  • IC50 Values :
    • SISO: 3.06 µM
    • RT-112: 2.87 µM

These values indicate that the compound has comparable potency to established chemotherapeutic agents like cisplatin .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of 4-Chloro-2-cyano-N-methylbenzenesulfonamide is crucial for evaluating its therapeutic potential. Studies suggest that the compound undergoes rapid metabolism with significant excretion via urine and feces. The major metabolites identified include CCBA (4-(4-chloro-2-cyanoimidazol-5-yl)benzoic acid), which is crucial for understanding its safety and efficacy profile .

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-2-cyano-N-methylbenzenesulfonamide to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves sulfonylation and cyanation steps. Key reagents include thionyl chloride (SOCl₂) for activating sulfonic acid intermediates and sodium cyanide (NaCN) for introducing the cyano group . Optimization strategies:
  • Temperature Control : Maintain reflux conditions (e.g., 80–100°C) during chlorosulfonation to avoid side reactions.
  • Catalyst Use : Dimethylformamide (DMF) as a catalyst enhances reaction efficiency in thionyl chloride-mediated steps .
  • Purification : Recrystallization from ethanol or acetonitrile improves purity (>95% by HPLC) .

Table 1 : Comparison of Reaction Conditions and Yields

StepReagentsTemperatureYield (%)Purity (%)
SulfonylationSOCl₂, DMF80°C8592
CyanationNaCN, DMSO120°C7889

Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in structural elucidation?

  • Methodological Answer :
  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify substituent positions via chemical shifts (e.g., sulfonamide protons at δ 3.1–3.3 ppm; cyano group absence in proton NMR but confirmed via <sup>13</sup>C at ~115 ppm) .
  • IR Spectroscopy : Confirm sulfonamide (S=O stretch at 1160–1350 cm⁻¹) and cyano groups (C≡N stretch at 2200–2250 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 259) validate molecular weight .

Advanced Research Questions

Q. What reaction mechanisms govern the selectivity of chlorosulfonation and cyanation in this compound?

  • Methodological Answer :
  • Chlorosulfonation : Electrophilic aromatic substitution (EAS) occurs at the para position due to the electron-withdrawing cyano group directing incoming Cl⁺. DFT calculations support regioselectivity .
  • Cyanation : A nucleophilic substitution (SNAr) mechanism is favored under basic conditions, with the leaving group (e.g., Cl⁻) replaced by CN⁻ .
    Figure 1 : Proposed reaction pathways for key synthetic steps .

Q. How do structural modifications (e.g., substituent variation) impact biological activity in antimicrobial assays?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve:
  • Substituent Screening : Replace the methyl group on the sulfonamide with bulkier alkyl chains (e.g., ethyl, isopropyl) to assess steric effects on enzyme binding .
  • Biological Assays : Test derivatives against E. coli and S. aureus using broth microdilution (MIC values range: 2–32 µg/mL). The cyano group enhances penetration through bacterial membranes .

Table 2 : SAR of Derivatives Against S. aureus

DerivativeR GroupMIC (µg/mL)
Parent-CH₃8
Derivative 1-C₂H₅16
Derivative 2-iPr32

Q. How to address contradictions in reported solubility and stability data across studies?

  • Methodological Answer : Discrepancies arise from solvent polarity and pH variations. Systematic approaches include:
  • Solubility Profiling : Use shake-flask method in buffers (pH 1–10) and solvents (DMSO, water, ethanol). Solubility peaks at pH 7.4 (0.45 mg/mL in PBS) .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. The compound degrades <5% under dry conditions but hydrolyzes rapidly in acidic media (t½ = 2 h at pH 2) .

Q. What advanced analytical methods are critical for impurity profiling?

  • Methodological Answer :
  • HPLC-MS : Detect trace impurities (e.g., des-chloro byproduct at m/z 223) with a C18 column (gradient: 10–90% acetonitrile in 20 min) .
  • NMR Relaxometry : Quantify amorphous vs. crystalline impurities using T1/T2 relaxation times .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.